N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE
Description
N₁,N₁-Diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with an amino group at the 5-position and a sulfanyl-linked acetamide moiety. The diallyl groups on the acetamide nitrogen distinguish it from simpler alkyl or aryl substitutions seen in analogous compounds.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS2/c1-3-5-14(6-4-2)8(15)7-16-10-13-12-9(11)17-10/h3-4H,1-2,5-7H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFGHZVCOKPGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CSC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method starts with the reaction of amines with 2-chloroacetyl chloride to form an intermediate. This intermediate is then reacted with hydrazinecarbothioamide and carbon disulfide to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different alkyl or aryl groups into the molecule.
Scientific Research Applications
N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition occurs through binding to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,3,4-thiadiazole-2-yl acetamides. Below is a systematic comparison with key analogs, focusing on structural features, physicochemical properties, and synthesis yields.
Structural Modifications and Substituent Effects
Table 1: Key Structural Variations and Substituents
Key Observations :
- Diallyl groups introduce significant steric bulk compared to smaller alkyl/aryl groups (e.g., methyl, benzyl), which may affect binding to enzymatic targets or membrane permeability .
- Hybrid heterocycles (e.g., oxazole-thiadiazole in ) trade thiadiazole’s rigidity for oxazole’s electronic properties, altering reactivity and stability .
Physicochemical Properties
Analysis :
- However, analogs with bulky substituents (e.g., benzyl in 5h) show lower melting points (133–135°C) compared to simpler alkyl derivatives (5f: 158–160°C), suggesting that the diallyl groups may similarly reduce crystallinity .
- Synthesis yields for benzylthio derivatives (e.g., 5h: 88%) are higher than those for smaller substituents (e.g., 5l: 68%), indicating that steric hindrance from diallyl groups might require optimized reaction conditions .
Molecular and Spectroscopic Characteristics
Table 3: Molecular Data for Selected Compounds
Insights :
- The target compound’s higher molar mass (estimated ~327.4 vs. 270.33 for ) reflects the diallyl and amino substituents, which may influence pharmacokinetic properties like absorption and metabolism .
- Spectral data for analogs (e.g., 5f) highlight distinct proton environments, such as isopropyl doublets and aromatic signals, which would differ in the target compound due to its unique substituents .
Biological Activity
N~1~,N~1~-Diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that combines the structural features of thiadiazole and acetamide, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the allyl groups enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 5-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that 5-amino-1,3,4-thiadiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. Compounds similar to this compound have been reported to induce apoptosis in cancer cell lines. For example, certain 1,3,4-thiadiazole derivatives have shown IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves inhibition of tubulin polymerization and interference with cellular signaling pathways.
Anti-inflammatory Activity
Thiadiazole derivatives are also noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation.
- Interaction with Cellular Targets : The compound could bind to specific receptors or proteins within cells, modulating their activity.
- Induction of Apoptosis : Through various signaling pathways, these compounds can trigger programmed cell death in malignant cells.
Case Studies
Several studies have investigated the biological activities of thiadiazole derivatives:
- Study on Anticancer Activity : A study highlighted the anticancer effects of a series of thiadiazole derivatives on MCF-7 cells. The most active compound demonstrated an IC50 value < 0.1 µM, indicating potent efficacy .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 0.28 |
| Thiadiazole Derivative B | HCT116 | 3.29 |
| Thiadiazole Derivative C | H460 | 10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
